4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide
Description
“4-amino-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc .Molecular Structure Analysis
The molecular structure of “4-amino-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide” can be analyzed using techniques such as FT-IR, 1H-NMR, and ESI-MS . The FT-IR spectrum can provide information about the functional groups present in the molecule. The 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule and their environment. The ESI-MS can provide information about the molecular weight of the compound .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, N-alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-amino-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide” can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The yield of the compound can be determined by weighing the compound after synthesis .Future Directions
The future directions for the research on “4-amino-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide” could include further exploration of its biological activities and potential therapeutic applications. The synthesis methods could also be optimized to improve the yield and purity of the compound. Additionally, the mechanism of action could be studied in more detail to understand how the compound interacts with biological systems .
Properties
IUPAC Name |
4-amino-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-15(14-4-2-3-5-16(14)20-11)10-19-21-17(22)12-6-8-13(18)9-7-12/h2-10,20H,18H2,1H3,(H,21,22)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFQJZFLUBSRK-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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